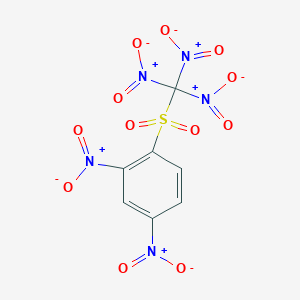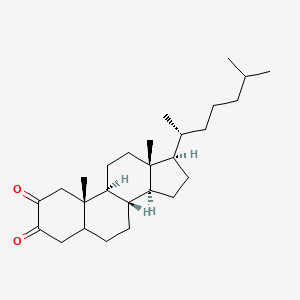
Octahydro-1H-1,4-ethanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-1,4-ethanoindene is a bicyclic hydrocarbon with the molecular formula C11H18. This compound is characterized by its fused five- and six-membered rings, making it a member of the bicyclo[4.3.0]nonane family. It is also known by other names such as trans-Perhydroindene and trans-Octahydro-1H-indene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-1,4-ethanoindene typically involves the hydrogenation of indene or its derivatives. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the bromination of octahydro-1H-indene followed by dehydrobromination .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of hydrogen gas and a suitable catalyst, typically palladium or platinum, under elevated temperatures and pressures to achieve complete hydrogenation of the indene precursor .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-1,4-ethanoindene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), high temperature, or UV light
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Brominated derivatives
Scientific Research Applications
Octahydro-1H-1,4-ethanoindene has several applications in scientific research:
Mechanism of Action
The mechanism of action of Octahydro-1H-1,4-ethanoindene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Octahydro-1H-1,4-ethanoindene can be compared with other similar bicyclic hydrocarbons, such as:
Decalin (Decahydronaphthalene): Another bicyclic hydrocarbon with two fused six-membered rings.
Bicyclo[4.3.0]nonane: A structural isomer with different ring fusion patterns.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo selective functionalization makes it valuable in various synthetic applications .
Properties
CAS No. |
60887-91-4 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
tricyclo[5.4.0.04,8]undecane |
InChI |
InChI=1S/C11H18/c1-2-8-4-5-9-6-7-11(8)10(9)3-1/h8-11H,1-7H2 |
InChI Key |
WGVHSGULIZWLSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC3CCC2C3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)





![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)

